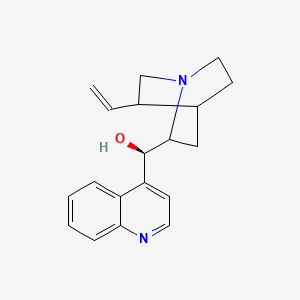
Epicinchonine, analytical standard
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Epicinchonine, also known as (9R)-Cinchonan-9-ol or 9-epi-Cinchonine, is a stereoisomer of cinchonine. It is an analytical standard used in various scientific research applications. The compound has a molecular formula of C19H22N2O and a molecular weight of 294.39 g/mol . Epicinchonine is known for its role in asymmetric synthesis and as a chiral ligand in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
Epicinchonine can be synthesized through several synthetic routes. One common method involves the modification of cinchonine. The process typically includes the reduction of cinchonine to obtain the desired stereoisomer, epicinchonine. The reaction conditions often involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of epicinchonine involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple steps of purification, such as recrystallization and chromatography, to isolate the compound in its pure form. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC), ensures the quality and consistency of the final product .
化学反应分析
Types of Reactions
Epicinchonine undergoes various chemical reactions, including:
Oxidation: Epicinchonine can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form different stereoisomers.
Substitution: Epicinchonine can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Various stereoisomers of cinchonine.
Substitution: Substituted cinchonine derivatives with different functional groups.
科学研究应用
Epicinchonine has a wide range of scientific research applications, including:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a reference standard in pharmaceutical research.
Industry: Used in the development of chiral drugs and as a standard in analytical chemistry
作用机制
The mechanism of action of epicinchonine involves its interaction with various molecular targets and pathways. As a chiral ligand, it can form complexes with metal ions, facilitating asymmetric catalysis. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity towards specific molecular targets. The pathways involved may include enzymatic reactions and receptor-ligand interactions .
相似化合物的比较
Similar Compounds
Cinchonine: A stereoisomer of epicinchonine with similar chemical properties but different stereochemistry.
Cinchonidine: Another stereoisomer with distinct biological activities.
Quinine: A related compound with well-known antimalarial properties.
Uniqueness of Epicinchonine
Epicinchonine’s unique stereochemistry makes it a valuable compound in asymmetric synthesis and chiral catalysis. Its ability to form highly selective and enantioselective complexes distinguishes it from other similar compounds. Additionally, its use as an analytical standard in various research applications highlights its importance in scientific studies .
属性
IUPAC Name |
(R)-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c1-2-13-12-21-10-8-14(13)11-18(21)19(22)16-7-9-20-17-6-4-3-5-15(16)17/h2-7,9,13-14,18-19,22H,1,8,10-12H2/t13?,14?,18?,19-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMPWYEUPVWOPIM-NAHPKXJFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC1CN2CCC1CC2[C@@H](C3=CC=NC4=CC=CC=C34)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














